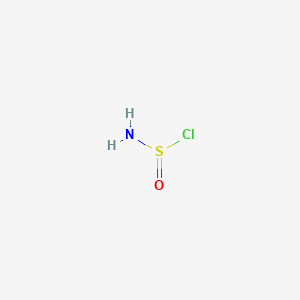

Sulfuramidous chloride

Description

Structure

3D Structure

Properties

CAS No. |

41916-18-1 |

|---|---|

Molecular Formula |

ClH2NOS |

Molecular Weight |

99.54 g/mol |

InChI |

InChI=1S/ClH2NOS/c1-4(2)3/h2H2 |

InChI Key |

IRBBZWLILPJOAI-UHFFFAOYSA-N |

Canonical SMILES |

NS(=O)Cl |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Synthesis and Characterization of Sulfamoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and characterization of sulfamoyl chloride, a versatile reagent in organic chemistry. This document details established synthetic protocols, presents quantitative data in a clear format, and offers insights into the compound's structural and spectroscopic properties.

Synthesis of Sulfamoyl Chloride

The most prevalent and efficient method for the synthesis of sulfamoyl chloride (ClH₂NO₂S) involves the reaction of chlorosulfonyl isocyanate (CSI) with a proton source, most commonly formic acid. This method is favored for its safety and high yield compared to direct hydrolysis with water.[1]

Synthesis from Chlorosulfonyl Isocyanate and Formic Acid

This process leverages the high reactivity of the isocyanate group in CSI, which readily reacts with formic acid to produce sulfamoyl chloride, carbon dioxide, and carbon monoxide.[1][2] The reaction is typically performed in an inert solvent, such as toluene or dichloromethane.[2][3]

Reaction Scheme:

A key advantage of using formic acid over water is the gentler reaction profile, which mitigates the hazards associated with the highly exothermic and boisterous gas evolution that can occur with water.[1][3] For industrial-scale applications, the use of a carboxamide catalyst, such as N,N-dimethylformamide or N,N-dimethyl acetamide, has been shown to prevent thermal accumulation processes, further enhancing the safety of the procedure.[3]

Experimental Protocol:

A detailed experimental protocol for the laboratory-scale synthesis of sulfamoyl chloride is as follows[2]:

Caution: This experiment must be performed in a well-ventilated fume hood due to the vigorous evolution of carbon dioxide and carbon monoxide.[2]

Into a 250 mL round-bottom flask, introduce chlorosulfonyl isocyanate (17.4 mL, 200 mmol).

Establish an inert atmosphere (e.g., using nitrogen gas).

Slowly add formic acid (7.54 mL, 200 mmol) to the flask.

Add toluene (60 mL) to the reaction mixture.

Stir the resulting mixture for 10 hours at 23°C.

Following the reaction, remove the solvent under reduced pressure to yield the final product as a crystalline solid.

The product can often be used in subsequent steps without further purification.[2]

Quantitative Data for Synthesis

The following table summarizes the quantitative data for the synthesis of sulfamoyl chloride from chlorosulfonyl isocyanate and formic acid.

| Parameter | Value | Reference |

| Reactants | ||

| Chlorosulfonyl Isocyanate | 200 mmol | [2] |

| Formic Acid | 200 mmol | [2] |

| Solvent | ||

| Toluene | 60 mL | [2] |

| Reaction Conditions | ||

| Temperature | 23°C | [2] |

| Time | 10 hours | [2] |

| Atmosphere | Inert | [2] |

| Product | ||

| Sulfamoyl Chloride | 23 g | [2] |

| Yield | Quantitative | [2] |

Synthesis Workflow

The following diagram illustrates the workflow for the synthesis of sulfamoyl chloride from chlorosulfonyl isocyanate and formic acid.

Characterization of Sulfamoyl Chloride

The characterization of sulfamoyl chloride is crucial for confirming its identity and purity. The primary analytical techniques employed for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Physical Properties

| Property | Value | Reference |

| Molecular Formula | ClH₂NO₂S | [4] |

| Molecular Weight | 115.54 g/mol | [4] |

| Melting Point | 40-41 °C | |

| Boiling Point | 100-105 °C at 4 mmHg | |

| Appearance | Crystalline solid | [2] |

Spectroscopic Data

Infrared (IR) Spectroscopy:

Sulfonyl chlorides exhibit characteristic strong absorption bands in the infrared spectrum.[5] For sulfonyl chlorides in general, these bands are typically observed in the following regions:

-

1410-1370 cm⁻¹: Asymmetric S=O stretching

-

1204-1166 cm⁻¹: Symmetric S=O stretching

Nuclear Magnetic Resonance (NMR) Spectroscopy:

Mass Spectrometry (MS):

Mass spectrometry of sulfonyl chlorides can be informative. For instance, in the mass spectrum of butane-1-sulfonyl chloride, a characteristic ion peak at m/z 99, corresponding to the sulfonyl chloride group, is observed.[5] This peak also exhibits an A+2 peak at m/z 101 due to the presence of the ³⁷Cl isotope.[5]

Applications in Drug Development and Organic Synthesis

Sulfamoyl chloride is a key intermediate in the synthesis of a wide range of biologically active compounds.[7] The sulfamoyl moiety (H₂NSO₂-) is a critical pharmacophore in numerous drugs. Sulfamoyl chloride's utility stems from its ability to react with various nucleophiles, such as amines and alcohols, to form sulfonamides and sulfamate esters, respectively.[8]

The synthesis of N-substituted sulfamoyl chlorides, which are also valuable synthetic intermediates, can be achieved through various methods, including the reaction of an amine hydrochloride with sulfuryl chloride.[9] However, the use of chlorosulfonyl isocyanate provides a more versatile route to a broader range of sulfamoyl chlorides and their derivatives.[9][10]

The following diagram illustrates the central role of sulfamoyl chloride in the synthesis of sulfonamides and sulfamate esters.

References

- 1. Short Topic: More ways to use | Organic Syntheses Utilizing the Chemical Properties of Chlorosulfonyl Isocyanate | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 2. Sulfamoyl Chloride synthesis - chemicalbook [chemicalbook.com]

- 3. EP1456224B1 - Industrially applicable process for the sulfamoylation of alcohols and phenols - Google Patents [patents.google.com]

- 4. chemscene.com [chemscene.com]

- 5. acdlabs.com [acdlabs.com]

- 6. Sulfamoyl Chloride(7778-42-9) 1H NMR spectrum [chemicalbook.com]

- 7. tandfonline.com [tandfonline.com]

- 8. Sulfonyl halide - Wikipedia [en.wikipedia.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Synthetic methodology for the preparation of N-hydroxysulfamides - PMC [pmc.ncbi.nlm.nih.gov]

Sulfuryl Chloride: A Comprehensive Technical Guide for Scientific Professionals

An In-depth Examination of its Physicochemical Properties and Synthetic Applications

Abstract

Sulfuryl chloride (SO₂Cl₂) is a highly reactive inorganic compound that serves as a powerful and versatile reagent in modern organic synthesis. This technical guide provides a comprehensive overview of the physical and chemical properties of sulfuryl chloride, tailored for researchers, scientists, and drug development professionals. It presents a detailed compilation of its physicochemical data, explores its diverse reactivity, and furnishes detailed experimental protocols for its key applications. Furthermore, this guide employs visualizations of reaction pathways and experimental workflows to facilitate a deeper understanding of its chemical behavior.

Physical Properties

Sulfuryl chloride is a colorless to slightly yellow fuming liquid with a pungent odor.[1][2] Upon prolonged standing, it can decompose into sulfur dioxide and chlorine, imparting a yellowish color.[1] It is a dense liquid, heavier than water, and its vapors are also denser than air.[3][4] Sulfuryl chloride is not found in nature.[1] The key physical properties of sulfuryl chloride are summarized in the table below.

| Property | Value | References |

| Molecular Formula | SO₂Cl₂ | [1] |

| Molar Mass | 134.9698 g/mol | [1] |

| Appearance | Colorless to yellowish liquid, pungent odor | [1][2] |

| Density | 1.67 g/cm³ (at 20 °C) | [1] |

| Melting Point | -54.1 °C | [1] |

| Boiling Point | 69.4 °C | [1] |

| Vapor Pressure | 106.5 mmHg (at 20 °C) | [2] |

| Vapor Density | 4.6 (Air = 1) | [3] |

| Refractive Index (n_D) | 1.4437 (at 20 °C) | [1] |

| Solubility | Reacts with water. Miscible with benzene, toluene, chloroform, carbon tetrachloride, and glacial acetic acid. | [1][2][5] |

| Flash Point | Not flammable | [1] |

Chemical Properties and Reactivity

Sulfuryl chloride is a highly reactive compound, primarily utilized as a source of chlorine and for the introduction of the sulfonyl group. Its reactivity is distinct from that of thionyl chloride (SOCl₂); sulfuryl chloride acts as a source of chlorine radicals, whereas thionyl chloride is a source of chloride ions.[1][2]

Hydrolysis and Decomposition

Sulfuryl chloride reacts violently and exothermically with water, hydrolyzing to sulfuric acid and hydrogen chloride gas.[1][2]

Reaction with Water: 2 H₂O + SO₂Cl₂ → H₂SO₄ + 2 HCl[1]

It also decomposes upon heating to or above 100 °C, which is about 30 °C above its boiling point, yielding sulfur dioxide and chlorine gas.[1][6]

Thermal Decomposition: SO₂Cl₂ (g) ⇌ SO₂ (g) + Cl₂ (g)

Chlorination Reactions

Sulfuryl chloride is a versatile chlorinating agent for a wide range of organic compounds, including alkanes, alkenes, alkynes, aromatic compounds, and ethers.[1][2] These reactions often proceed via a free-radical mechanism and can be initiated by light or a radical initiator like azobisisobutyronitrile (AIBN).[1]

One of the key advantages of using sulfuryl chloride over gaseous chlorine is that it is a liquid, which makes it easier and safer to handle and measure.[1]

Sulfuryl chloride can be used for the chlorination of alkanes to produce alkyl chlorides. The reaction is typically initiated by a radical initiator.

General Reaction: RH + SO₂Cl₂ --(initiator)--> RCl + SO₂ + HCl[1]

Caption: Workflow for the free-radical chlorination of an alkane using sulfuryl chloride.

Conversion of Alcohols to Alkyl Chlorides

Sulfuryl chloride can be used to convert alcohols to their corresponding alkyl chlorides.[1] The reaction mechanism can vary depending on the substrate and reaction conditions.

Caption: General reaction scheme for the conversion of an alcohol to an alkyl chloride.

Synthesis of Sulfonyl Chlorides

Sulfuryl chloride can be used in sulfonation reactions, although this is less common than its use as a chlorinating agent.[7]

Synthesis of Sulfenyl Chlorides

Sulfuryl chloride is an effective reagent for the conversion of thiols and disulfides into the corresponding sulfenyl chlorides.[1]

General Reaction with Thiols: RSH + SO₂Cl₂ → RSCl + SO₂ + HCl[1]

Experimental Protocols

Synthesis of Sulfuryl Chloride

Sulfuryl chloride is typically prepared by the reaction of sulfur dioxide and chlorine gas in the presence of a catalyst, such as activated carbon.[2]

Materials and Equipment:

-

Round bottom flask

-

Reflux condenser

-

Two gas inlet tubes

-

Activated carbon (dried)

-

Sulfur dioxide gas (dry)

-

Chlorine gas (dry)

-

Ice bath

Procedure:

-

Dry the activated carbon by heating it under vacuum.

-

Set up the apparatus with the round bottom flask fitted with the reflux condenser and gas inlet tubes.

-

Fill approximately half of the reflux condenser with the dried activated carbon.

-

Pass a steady stream of dry sulfur dioxide and chlorine gas through the system.

-

Cool the round bottom flask in an ice bath to collect the liquid sulfuryl chloride.

-

Once a sufficient amount of product has been collected, the crude sulfuryl chloride can be purified by fractional distillation, collecting the fraction boiling at 69-70 °C.[1]

Caption: Experimental workflow for the synthesis of sulfuryl chloride.

Protocol for Free-Radical Chlorination of an Alkane (e.g., Cyclohexane)

This protocol describes the chlorination of cyclohexane using sulfuryl chloride and AIBN as a radical initiator.

Materials and Equipment:

-

Round-bottom flask with a reflux condenser

-

Heating mantle

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Cyclohexane

-

Sulfuryl chloride

-

Azobisisobutyronitrile (AIBN)

-

Sodium bicarbonate solution (aqueous)

-

Anhydrous calcium chloride

-

Distillation apparatus

Procedure:

-

To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add cyclohexane (e.g., 25.0 mL).

-

In a fume hood, carefully add sulfuryl chloride (e.g., 9.0 mL).

-

Add a catalytic amount of AIBN (e.g., 0.10 g).

-

Heat the reaction mixture to reflux using a heating mantle. The reaction is initiated, and the evolution of HCl and SO₂ gases will be observed.

-

After the reaction is complete (e.g., after 1-2 hours of reflux, or as monitored by GC), cool the mixture to room temperature.

-

Transfer the reaction mixture to a separatory funnel and wash it with a saturated sodium bicarbonate solution to neutralize any remaining acid.

-

Separate the organic layer and dry it over anhydrous calcium chloride.

-

Filter to remove the drying agent.

-

Purify the chlorocyclohexane by simple distillation, collecting the fraction boiling at the appropriate temperature (b.p. of chlorocyclohexane is 142-143 °C).

Safety and Handling

Sulfuryl chloride is a toxic, corrosive, and lachrymatory substance.[1] It should be handled with extreme care in a well-ventilated fume hood.[8] Personal protective equipment, including chemical-resistant gloves, safety goggles, and a lab coat, is essential.[8]

It reacts violently with water and donor solvents like DMSO and DMF.[1] Therefore, it must be stored in a cool, dry place away from incompatible materials.[8] In case of a spill, do not use water. Use an inert absorbent material like sand or vermiculite to contain the spill.[8]

Conclusion

Sulfuryl chloride is a valuable and versatile reagent in chemical synthesis, offering a convenient and efficient means of chlorination and, to a lesser extent, sulfonylation. Its distinct reactivity profile, coupled with its ease of handling as a liquid, makes it an important tool for synthetic chemists. A thorough understanding of its physical properties, chemical reactivity, and proper handling procedures is crucial for its safe and effective utilization in a laboratory or industrial setting. This guide provides the foundational knowledge for professionals to harness the synthetic potential of sulfuryl chloride while prioritizing safety and experimental reproducibility.

References

- 1. prepchem.com [prepchem.com]

- 2. Sulfuryl chloride - Wikipedia [en.wikipedia.org]

- 3. scribd.com [scribd.com]

- 4. rsc.org [rsc.org]

- 5. US1765688A - Process of making sulphuryl chloride - Google Patents [patents.google.com]

- 6. Production of Sulfuryl Chloride [aecenar.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

Sulfamoyl Chloride: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

CAS Number: 7778-42-9 Molecular Formula: ClH₂NO₂S Molecular Weight: 115.54 g/mol

Abstract

Sulfamoyl chloride is a highly reactive chemical intermediate pivotal in the synthesis of a wide array of sulfonamides and sulfamates. Its utility is particularly pronounced in the pharmaceutical industry, where it serves as a key building block for the development of various therapeutic agents, most notably anticonvulsants. This technical guide provides an in-depth overview of sulfamoyl chloride, encompassing its physicochemical properties, detailed experimental protocols for its synthesis and application, and an exploration of the signaling pathways modulated by its derivatives. This document is intended to be a comprehensive resource for researchers, scientists, and professionals engaged in drug discovery and development.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and chemical characteristics of sulfamoyl chloride is essential for its safe handling and effective use in synthetic chemistry. The following tables summarize its key properties.

Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 7778-42-9 | [1][2] |

| Molecular Formula | ClH₂NO₂S | [1] |

| Molecular Weight | 115.54 g/mol | [1] |

| Appearance | Crystalline solid | [1] |

| Melting Point | 40-41 °C | [3] |

| Boiling Point | 100-105 °C at 4 Torr | [3] |

| Density | 1.787 g/cm³ | [4] |

| Solubility | Slightly soluble in chloroform and DMSO | [1] |

Spectroscopic Data

Spectroscopic analysis is crucial for the verification of the identity and purity of sulfamoyl chloride.

| Spectroscopic Data | Description |

| ¹H NMR | Spectrum available |

| ¹³C NMR | Spectrum available |

| Infrared (IR) | Characteristic strong absorption bands for S=O stretching (asymmetric and symmetric) and N-H stretching. |

| Mass Spectrometry (MS) | Provides information on the molecular weight and fragmentation pattern. |

Experimental Protocols

Detailed and reproducible experimental procedures are fundamental to successful research and development. This section provides protocols for the synthesis of sulfamoyl chloride and its subsequent use in the preparation of a key anticonvulsant precursor.

Synthesis of Sulfamoyl Chloride

Reaction: Chlorosulfonyl isocyanate + Formic acid → Sulfamoyl chloride + Carbon monoxide + Carbon dioxide

Materials:

-

Chlorosulfonyl isocyanate (CSI)

-

Formic acid

-

Toluene (anhydrous)

-

Inert gas (e.g., Nitrogen or Argon)

Procedure: [5]

-

In a fume hood, equip a round-bottom flask with a magnetic stirrer and an inert gas inlet.

-

Charge the flask with chlorosulfonyl isocyanate.

-

Under a continuous flow of inert gas, slowly add an equimolar amount of formic acid to the stirred chlorosulfonyl isocyanate. Caution: This reaction is exothermic and releases carbon monoxide and carbon dioxide.

-

After the addition is complete, add anhydrous toluene to the reaction mixture.

-

Stir the resulting mixture at room temperature for approximately 10-12 hours.

-

Remove the solvent under reduced pressure to yield sulfamoyl chloride as a crystalline solid. The product is often used in the next step without further purification.

Synthesis of Sulfamates as Anticonvulsant Agents

Sulfamoyl chloride is a key reagent in the synthesis of sulfamates, a class of compounds with demonstrated anticonvulsant properties. Topiramate, a widely used antiepileptic drug, is a prominent example of a sulfamate derived from a fructose backbone. The general procedure involves the reaction of an alcohol with sulfamoyl chloride in the presence of a base.

General Protocol for Sulfamate Synthesis:

Materials:

-

Alcohol (e.g., a protected sugar derivative)

-

Sulfamoyl chloride

-

A non-nucleophilic base (e.g., pyridine, triethylamine)

-

Anhydrous aprotic solvent (e.g., dichloromethane, acetonitrile)

Procedure:

-

Dissolve the alcohol in the anhydrous aprotic solvent in a flask under an inert atmosphere.

-

Cool the solution in an ice bath.

-

Add the base to the solution.

-

Slowly add a solution of sulfamoyl chloride in the same solvent to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC or LC-MS).

-

Quench the reaction with water or a saturated aqueous solution of ammonium chloride.

-

Extract the product with an appropriate organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain the desired sulfamate.

Visualized Workflows and Signaling Pathways

Visual representations of chemical reactions and biological pathways are invaluable tools for comprehension and communication in scientific research.

Synthesis of Sulfamoyl Chloride Workflow

Caption: Synthesis of Sulfamoyl Chloride.

Signaling Pathway of Topiramate, a Sulfamate Anticonvulsant

Topiramate, synthesized using sulfamoyl chloride chemistry, exhibits a multi-faceted mechanism of action, making it effective in treating epilepsy and migraine.[1][2] Its therapeutic effects are attributed to its ability to modulate various neuronal signaling pathways.

Caption: Multifaceted Mechanism of Topiramate.

The primary mechanisms of action of topiramate include:

-

Blockade of Voltage-Gated Sodium Channels: Topiramate blocks voltage-dependent sodium channels in a state-dependent manner, which leads to a reduction in sustained repetitive neuronal firing.[2]

-

Enhancement of GABAergic Activity: It potentiates the activity of the inhibitory neurotransmitter γ-aminobutyric acid (GABA) at GABA-A receptors, thereby increasing the flow of chloride ions into the neuron and causing hyperpolarization.[1]

-

Antagonism of Glutamate Receptors: Topiramate antagonizes the AMPA and kainate subtypes of glutamate receptors, reducing the excitatory neurotransmission.[2]

-

Inhibition of Carbonic Anhydrase: It is a weak inhibitor of carbonic anhydrase, particularly isozymes II and IV.[2] This action may contribute to its anticonvulsant effects through metabolic acidosis.

Conclusion

Sulfamoyl chloride is an indispensable reagent in modern organic synthesis, particularly within the realm of medicinal chemistry. Its ability to readily form sulfamide and sulfamate linkages has enabled the development of a diverse range of bioactive molecules. A comprehensive understanding of its properties, synthetic routes, and the biological activities of its derivatives, as outlined in this guide, is crucial for leveraging its full potential in the ongoing quest for novel and more effective therapeutic agents. The multifaceted mechanism of action of topiramate serves as a prime example of the complex and beneficial pharmacological profiles that can be achieved through the strategic incorporation of the sulfamoyl moiety.

References

- 1. What is the mechanism of Topiramate? [synapse.patsnap.com]

- 2. pharmacyfreak.com [pharmacyfreak.com]

- 3. The carbonic anhydrase inhibitor acetazolamide inhibits urinary bladder cancers via suppression of β-catenin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Psychopharmacology of topiramate: from epilepsy to bipolar disorder - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Sulfamoyl Chloride synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to the Reactions of Thionyl Chloride with Water and Alcohols

Abstract: Thionyl chloride (SOCl₂) is a highly reactive inorganic compound widely utilized in chemical synthesis as a potent chlorinating agent. Its reactions with protic solvents, particularly water and alcohols, are fundamental transformations in organic chemistry, pivotal for the synthesis of alkyl chlorides and acyl chlorides from alcohols and carboxylic acids, respectively. This guide provides a comprehensive technical overview of these reactions, detailing the underlying mechanisms, stereochemical outcomes, and quantitative aspects. It includes detailed experimental protocols and safety procedures essential for researchers, scientists, and drug development professionals handling this hazardous reagent.

Reaction with Water: A Violent Hydrolysis

Thionyl chloride reacts exothermically and violently with water in an irreversible hydrolysis reaction.[1][2] This reactivity underscores the need for stringent anhydrous conditions during its storage and use. The overall reaction produces sulfur dioxide (SO₂) and hydrogen chloride (HCl) gas.[1][2]

Chemical Equation: SOCl₂ + H₂O → SO₂ + 2HCl

This reaction is a significant safety concern, as the gaseous products are both toxic and corrosive.[3][4][5] The HCl gas can form dense, corrosive hydrochloric acid fumes in the presence of atmospheric moisture.[2] Inhalation of these fumes can cause severe damage to the respiratory tract, potentially leading to pulmonary edema.[5]

Caption: Hydrolysis reaction of thionyl chloride with water.

Reaction with Alcohols: Synthesis of Alkyl Chlorides

The conversion of alcohols to alkyl chlorides using thionyl chloride is a cornerstone method in organic synthesis.[6] This reaction is highly efficient for primary and secondary alcohols.[7] The key advantage of this method is that the byproducts, SO₂ and HCl, are gaseous and can be easily removed from the reaction mixture, simplifying purification.[6][8]

General Reaction: R-OH + SOCl₂ → R-Cl + SO₂ + HCl

The reaction mechanism and stereochemical outcome are highly dependent on the reaction conditions, particularly the choice of solvent and the presence or absence of a base like pyridine.[1][7]

Caption: General reaction of an alcohol with thionyl chloride.

Reaction Mechanism

The reaction universally proceeds through an intermediate alkyl chlorosulfite (ROSOCl).[7] The alcohol's oxygen atom acts as a nucleophile, attacking the electrophilic sulfur atom of thionyl chloride.[6][9] This initial step forms the key intermediate and displaces a chloride ion. The fate of this intermediate dictates the stereochemistry of the final alkyl chloride product.

In the absence of a base and typically in non-polar solvents, the reaction can proceed via an Sₙi mechanism.[1][7] The chlorosulfite intermediate decomposes through a tight ion pair where the chloride ion from the same molecule attacks the carbon atom from the front face as the C-O bond cleaves.[7][10] This internal delivery of the chloride results in the retention of the original stereochemistry at the chiral center.

Caption: The Sₙi reaction mechanism leading to retention of stereochemistry.

When the reaction is conducted in the presence of a base such as pyridine, the mechanism shifts to a standard Sₙ2 pathway.[7] Pyridine serves two roles: it neutralizes the HCl produced in the first step and reacts with the alkyl chlorosulfite intermediate.[7][8] This forms a pyridinium salt, releasing a free chloride ion into the solution. This chloride ion then acts as a nucleophile, executing a backside attack on the carbon atom, leading to a complete inversion of stereochemistry.[6][7]

Caption: The Sₙ2 reaction mechanism with pyridine, causing inversion.

Quantitative Data Summary

The yield of alkyl chloride is dependent on several factors including the structure of the alcohol, the ratio of reactants, and the temperature. The following table summarizes findings from a study on the reaction of simple alcohols with thionyl chloride.[11]

| Alcohol | Molar Ratio (ROH:SOCl₂) | Temperature (°C) | Product(s) | Yield (%) | Citation |

| n-Propyl Alcohol | 1:1.2 | 40 | n-Propyl Chloride | 39 | [11] |

| n-Propyl Alcohol | 1:1.2 | 40 | Di-n-propyl sulfite | 58 | [11] |

| Isopropyl Alcohol | 1:1.2 | 40 | Isopropyl Chloride | 43 | [11] |

| Isopropyl Alcohol | 1:1.2 | 40 | Diisopropyl sulfite | 52 | [11] |

| t-Butyl Alcohol | 1:1.2 | 12 | t-Butyl Chloride | 88 | [11] |

| t-Butyl Alcohol | 1:1.2 | 12 | Isobutylene | 11 | [11] |

Note: Yields can be significantly optimized by controlling reaction conditions, such as the slow, simultaneous addition of reactants to a refluxing solvent to remove HCl and drive the reaction toward the alkyl chloride.[11]

Experimental Protocols

The following is a representative protocol for the chlorination of a primary alcohol. All work must be performed in a certified chemical fume hood.

Conversion of 2-Phenylethanol to (2-Chloroethyl)benzene

Materials:

-

2-Phenylethanol

-

Thionyl chloride (SOCl₂)

-

Pyridine (anhydrous)

-

Diethyl ether (anhydrous)

-

5% HCl solution

-

Saturated NaHCO₃ solution

-

Saturated NaCl solution (brine)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Round-bottomed flask, reflux condenser with a drying tube (CaCl₂), dropping funnel, magnetic stirrer.

Procedure:

-

Setup: Assemble a dry 250 mL round-bottomed flask with a magnetic stir bar, a dropping funnel, and a reflux condenser. Ensure the top of the condenser is fitted with a drying tube to protect the reaction from atmospheric moisture.

-

Reagents: Charge the flask with 2-phenylethanol (e.g., 12.2 g, 0.1 mol) and anhydrous diethyl ether (100 mL).

-

Cooling: Cool the stirred solution in an ice-water bath to 0 °C.

-

Addition of Thionyl Chloride: Add thionyl chloride (e.g., 13.1 g, 8.0 mL, 0.11 mol) dropwise to the cooled solution via the dropping funnel over 30 minutes. Maintain the internal temperature below 10 °C.

-

Addition of Pyridine: After the thionyl chloride addition is complete, add anhydrous pyridine (e.g., 8.7 g, 8.9 mL, 0.11 mol) dropwise, again keeping the temperature below 10 °C. A precipitate of pyridinium hydrochloride will form.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 1-2 hours. The reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup: Cool the mixture again in an ice bath and slowly add 50 mL of cold water to quench the excess thionyl chloride.

-

Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 5% HCl (2 x 50 mL) to remove pyridine, water (50 mL), saturated NaHCO₃ solution (50 mL) to neutralize any remaining acid, and finally with brine (50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent by rotary evaporation.

-

Purification: The crude product can be purified by vacuum distillation to yield (2-chloroethyl)benzene.

Safety and Handling

Thionyl chloride is a toxic, corrosive, and moisture-sensitive chemical that requires stringent safety protocols.[3][4] It is listed under Schedule 3 of the Chemical Weapons Convention.[1][12]

-

Hazards:

-

Toxicity: Toxic if inhaled and harmful if swallowed.[4][13] Vapors are extremely destructive to the tissues of the mucous membranes and upper respiratory tract.[4]

-

Corrosivity: Causes severe skin burns and eye damage.[4]

-

Reactivity: Reacts violently with water, releasing toxic SO₂ and HCl gases.[2][4] It is incompatible with bases, metals, and dimethyl sulfoxide (DMSO).[12]

-

-

Personal Protective Equipment (PPE):

-

Eyes/Face: Chemical safety goggles and a full-face shield are mandatory.[4][13]

-

Skin: A lab coat and a chemical-resistant apron. Wear heavy-duty, chemical-resistant gloves (e.g., butyl rubber or Viton).[12]

-

Respiratory: All manipulations must be performed in a certified chemical fume hood.[12] For emergencies, a self-contained breathing apparatus is required.[5]

-

-

Storage and Disposal:

-

Storage: Store in a cool, dry, well-ventilated area away from water and incompatible materials.[12][13] Containers must be kept tightly sealed.

-

Disposal: All waste containing thionyl chloride, including contaminated materials and rinsates, must be treated as hazardous waste and disposed of according to institutional and local regulations.[12] Never pour thionyl chloride waste down the drain.

-

Caption: A logical workflow for the safe handling of thionyl chloride.

References

- 1. Thionyl chloride - Wikipedia [en.wikipedia.org]

- 2. Thionyl chloride - Sciencemadness Wiki [sciencemadness.org]

- 3. nj.gov [nj.gov]

- 4. westliberty.edu [westliberty.edu]

- 5. ICSC 1409 - THIONYL CHLORIDE [chemicalsafety.ilo.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. youtube.com [youtube.com]

- 9. youtube.com [youtube.com]

- 10. m.youtube.com [m.youtube.com]

- 11. dacemirror.sci-hub.se [dacemirror.sci-hub.se]

- 12. drexel.edu [drexel.edu]

- 13. bionium.miami.edu [bionium.miami.edu]

Spectroscopic and Synthetic Profile of Sulfamoyl Chloride: A Technical Guide

Introduction

Sulfamoyl chloride (ClH₂NO₂S), a key reagent in organic synthesis, serves as a versatile building block for the introduction of the sulfamoyl moiety (-SO₂NH₂) into a wide range of molecules. This functional group is of significant interest to researchers, scientists, and drug development professionals due to its presence in numerous biologically active compounds. A thorough understanding of its spectroscopic properties and handling is crucial for its effective utilization. This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data of sulfamoyl chloride, detailed experimental protocols for its characterization and synthesis, and visualizations of key chemical processes.

Spectroscopic Data

The spectroscopic data for sulfamoyl chloride is summarized below. Due to its reactive nature and the absence of carbon atoms, the available data is focused on ¹H NMR and IR spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Data

| Chemical Shift (δ) | Multiplicity | Integration | Assignment |

| ~7.5 - 8.5 ppm (est.) | Singlet | 2H | -NH₂ |

Note: The exact chemical shift can vary depending on the solvent and concentration. The protons of the amino group are expected to appear as a broad singlet.

¹³C NMR Data

¹³C NMR spectroscopy is not applicable to sulfamoyl chloride as the molecule does not contain any carbon atoms.

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300 - 3500 | Medium-Strong | N-H stretch (asymmetric and symmetric) |

| 1370 - 1410 | Strong | S=O stretch (asymmetric)[1] |

| 1166 - 1204 | Strong | S=O stretch (symmetric)[1] |

| ~375 | Strong | S-Cl stretch[2] |

Experimental Protocols

Given the moisture-sensitive nature of sulfamoyl chloride, all experimental procedures should be conducted under anhydrous conditions using dry solvents and an inert atmosphere (e.g., nitrogen or argon).

Synthesis of Sulfamoyl Chloride

A common and effective method for the synthesis of sulfamoyl chloride is the reaction of chlorosulfonyl isocyanate with formic acid.[3]

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, add chlorosulfonyl isocyanate (1.0 eq).

-

Slowly add formic acid (1.0 eq) to the stirred solution. Caution: This reaction is exothermic and releases carbon monoxide and carbon dioxide; it must be performed in a well-ventilated fume hood.[3]

-

The reaction mixture is typically stirred in a suitable solvent, such as toluene, at room temperature for several hours (e.g., 10 hours).[3]

-

Upon completion, the solvent is removed under reduced pressure to yield sulfamoyl chloride as a crystalline solid.[3]

NMR Spectroscopy

Sample Preparation and Acquisition:

-

Due to the reactivity of sulfamoyl chloride, the NMR sample should be prepared in a dry deuterated solvent, such as anhydrous deuterated chloroform (CDCl₃).

-

In a glovebox or under an inert atmosphere, dissolve a small amount of sulfamoyl chloride in the deuterated solvent.

-

Transfer the solution to a dry NMR tube and cap it securely.

-

Acquire the ¹H NMR spectrum using a standard pulse program.

Infrared (IR) Spectroscopy

Sample Preparation and Acquisition (for a solid sample):

-

Nujol Mull:

-

In a dry environment (e.g., a glovebox), grind a small amount of solid sulfamoyl chloride with a few drops of Nujol (mineral oil) in an agate mortar and pestle to form a smooth paste.

-

Spread a thin film of the mull between two sodium chloride (NaCl) or potassium bromide (KBr) plates.

-

Mount the plates in the spectrometer's sample holder.

-

-

Acquisition:

-

Record the IR spectrum over the desired range (typically 4000-400 cm⁻¹).

-

A background spectrum of the clean salt plates should be taken prior to running the sample.

-

Visualizations

Synthesis of Sulfamoyl Chloride

The synthesis of sulfamoyl chloride from chlorosulfonyl isocyanate and formic acid can be visualized as a straightforward workflow.

Reaction Mechanism: Sulfonylation of an Amine

Sulfamoyl chloride is a key reagent for the synthesis of sulfonamides via the sulfonylation of primary or secondary amines. The generally accepted mechanism involves a nucleophilic attack by the amine on the electrophilic sulfur atom of the sulfamoyl chloride.

References

Solubility of Sulfuryl Chloride in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of sulfuryl chloride (SO₂Cl₂) in common organic solvents. Due to its reactive nature, understanding its solubility is critical for its safe handling and effective use in various chemical syntheses, including in the development of pharmaceuticals. This document consolidates available solubility data, outlines experimental protocols for solubility determination, and provides a logical framework for solvent selection.

Core Concept: Solubility of Sulfuryl Chloride

Sulfuryl chloride is a colorless, fuming liquid with a pungent odor. It is a highly reactive compound that hydrolyzes violently in the presence of water, producing sulfuric acid and hydrochloric acid.[1][2] In contrast to its reactivity with water, sulfuryl chloride is readily soluble in a range of anhydrous organic solvents. The available data consistently indicates that sulfuryl chloride is miscible with several common non-polar and polar aprotic organic solvents.[1][2][3][4][5][6][7][8] "Miscible" implies that the substances are soluble in each other in all proportions, forming a homogeneous solution.[9][10]

Quantitative Solubility Data

| Solvent | Chemical Formula | Solubility | Reference(s) |

| Benzene | C₆H₆ | Miscible | [1][3][6] |

| Toluene | C₇H₈ | Miscible | [3][5][6] |

| Chloroform | CHCl₃ | Miscible | [3][5][6] |

| Carbon Tetrachloride | CCl₄ | Miscible | [1][4][5] |

| Glacial Acetic Acid | CH₃COOH | Miscible | [1][3][6] |

| Dichloromethane | CH₂Cl₂ | Miscible | [5] |

| Ether (Diethyl Ether) | (C₂H₅)₂O | Miscible | [4][6] |

Note: The miscibility of sulfuryl chloride in these solvents is a critical factor for its use in organic synthesis, allowing it to be a versatile chlorinating and sulfonating agent.[2][7]

Experimental Protocols for Solubility Determination

Determining the solubility of a reactive and corrosive compound like sulfuryl chloride requires stringent safety precautions and specific experimental considerations. Below are detailed methodologies for qualitative (miscibility) and potential quantitative analysis.

Qualitative Determination of Miscibility (Visual Method)

This method is suitable for confirming the miscibility of sulfuryl chloride with a given anhydrous organic solvent.

Materials:

-

Sulfuryl chloride (high purity)

-

Anhydrous organic solvent to be tested

-

Dry glass test tubes or vials with secure caps

-

Graduated pipettes or syringes (ensure they are dry)

-

Fume hood

-

Appropriate Personal Protective Equipment (PPE): chemical resistant gloves (e.g., butyl rubber), safety goggles, face shield, and a lab coat.

Procedure:

-

Preparation: Ensure all glassware is scrupulously dried in an oven and cooled in a desiccator before use to prevent hydrolysis of sulfuryl chloride. All manipulations should be performed in a well-ventilated fume hood.

-

Solvent Addition: To a dry test tube, add a known volume (e.g., 1 mL) of the anhydrous organic solvent.

-

Sulfuryl Chloride Addition: Carefully add a small, known volume (e.g., 0.1 mL) of sulfuryl chloride to the solvent.

-

Mixing: Securely cap the test tube and gently agitate the mixture.

-

Observation: Visually inspect the mixture for any signs of immiscibility, such as the formation of separate layers, cloudiness, or precipitation.[9][10] A clear, homogeneous solution indicates miscibility.

-

Incremental Addition: Continue to add sulfuryl chloride in small increments, mixing and observing after each addition, until a significant volume has been added (e.g., until the ratio of sulfuryl chloride to solvent is 1:1 or higher). If the solution remains clear and homogeneous throughout, the two liquids are considered miscible.

Quantitative Analysis using Gas Chromatography (GC)

For a more quantitative assessment, particularly if partial solubility is suspected or for quality control purposes, Gas Chromatography with a Thermal Conductivity Detector (GC-TCD) can be employed. This method would be suitable for determining the concentration of sulfuryl chloride in a saturated solution.

Materials:

-

Gas Chromatograph with a TCD detector

-

Appropriate GC column (e.g., packed column suitable for reactive inorganic compounds)[11]

-

Anhydrous organic solvent

-

Sulfuryl chloride

-

Volumetric flasks and syringes for standard preparation

-

Saturated solution of sulfuryl chloride in the solvent of interest

Procedure:

-

Instrument Setup: Set up the GC-TCD with a suitable carrier gas (e.g., Helium) and appropriate temperature programming for the column, injector, and detector.[11]

-

Calibration Standards: Prepare a series of standard solutions of known concentrations of sulfuryl chloride in the anhydrous organic solvent. This must be done in a dry, inert atmosphere to prevent degradation.

-

Calibration Curve: Inject the standard solutions into the GC and record the peak areas. Plot a calibration curve of peak area versus concentration.

-

Sample Preparation: Prepare a saturated solution of sulfuryl chloride in the solvent at a controlled temperature. Allow the solution to equilibrate.

-

Sample Analysis: Carefully take an aliquot of the supernatant from the saturated solution and inject it into the GC.

-

Quantification: Use the peak area from the sample chromatogram and the calibration curve to determine the concentration of sulfuryl chloride in the saturated solution.

Safety Precautions for Handling Sulfuryl Chloride:

-

Wear appropriate PPE, including chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[14][15]

-

Avoid contact with water and moisture, as it reacts violently.[2][16]

-

Keep away from heat and ignition sources.[13]

-

Ensure that all equipment is dry before use.

-

In case of a spill, do not use water. Use an inert absorbent material like sand or dry earth.[13]

Logical Workflow for Solvent Selection

The choice of an appropriate organic solvent for a reaction involving sulfuryl chloride depends on several factors beyond just solubility. The following diagram illustrates a logical workflow for solvent selection.

Caption: Logical workflow for selecting a suitable organic solvent for reactions involving sulfuryl chloride.

This decision-making flowchart guides the user through critical considerations, starting with the fundamental requirement of solubility and progressing through reactivity, physical properties, and safety aspects to ensure the selection of an optimal solvent for a specific application.

References

- 1. Sulfuryl chloride - Wikipedia [en.wikipedia.org]

- 2. Sulfuryl_chloride [chemeurope.com]

- 3. sulfuryl chloride [chemister.ru]

- 4. Sulfuryl chloride|lookchem [lookchem.com]

- 5. Sulfuryl chloride - Sciencemadness Wiki [sciencemadness.org]

- 6. chembk.com [chembk.com]

- 7. ChemicalDesk.Com: Sulfuryl chloride [allchemist.blogspot.com]

- 8. Sulfuryl chloride | SO2Cl2 | CID 24648 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Miscibility - Wikipedia [en.wikipedia.org]

- 10. Solvent Miscibility Table [sigmaaldrich.com]

- 11. Analysis of sulfuryl chloride [gc_00288] (Application Note) - Shinwa Chemical Industries Ltd. [shinwa-cpc.co.jp]

- 12. Production of Sulfuryl Chloride [aecenar.com]

- 13. Everything about Sulfuryl Chloride [yufenggp.com]

- 14. sdfine.com [sdfine.com]

- 15. datasheets.scbt.com [datasheets.scbt.com]

- 16. cameochemicals.noaa.gov [cameochemicals.noaa.gov]

An In-depth Technical Guide to the Health and Safety of Sulfamoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive health and safety information for sulfamoyl chloride (CAS No. 7778-42-9), a chemical intermediate used in the synthesis of various compounds, including anticonvulsant agents for epilepsy treatment.[1] Due to its hazardous nature, a thorough understanding of its properties and associated risks is crucial for safe handling in a laboratory or industrial setting.

Hazard Identification and Classification

Sulfamoyl chloride is classified as a hazardous substance. It is harmful if swallowed, inhaled, or in contact with skin.[2] It causes severe skin burns and eye damage.[2][3] The substance is also corrosive to metals.[3]

GHS Hazard Statements:

-

H312: Harmful in contact with skin.[2]

-

H332: Harmful if inhaled.[2]

-

H290: May be corrosive to metals.[3]

The signal word for sulfamoyl chloride is "Danger".[2][3][4]

Caption: GHS Hazard classification for sulfamoyl chloride.

Physical and Chemical Properties

Understanding the physical and chemical properties of sulfamoyl chloride is essential for its safe handling and storage.

| Property | Value | Source |

| Molecular Formula | ClH₂NO₂S | [2][3][5] |

| Molecular Weight | 115.54 g/mol | [2][3][5][6] |

| Physical State | Solid | [2][4] |

| Appearance | White to Off-White Solid | [7] |

| Melting Point | 40-41 °C | [3][4] |

| Boiling Point | 100-105 °C at 4 mmHg | [4] |

| Purity | ≥95% - 98% | [2] |

Toxicological Information

Safe Handling and Storage

Handling:

-

Handle in a well-ventilated area, preferably in a chemical fume hood.[8][9]

-

Wear appropriate personal protective equipment (PPE), including protective gloves, clothing, and eye/face protection.[2][3]

-

Do not eat, drink, or smoke when using this product.[2]

-

Keep away from sources of ignition and incompatible materials such as strong oxidizing agents.[2]

Storage:

Exposure Controls and Personal Protection

Engineering Controls:

-

Facilities should be equipped with an eyewash fountain and a safety shower.[8][10]

-

Use adequate general and local exhaust ventilation to keep airborne concentrations low.[2]

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical splash-resistant safety glasses or goggles with side protection. A face shield may be appropriate in some situations. Use eyewear tested and approved under standards such as OSHA 29 CFR 1910.133 or EU EN166.[2][3]

-

Skin Protection: Wear impervious clothing and chemical-resistant gloves. Gloves must be inspected prior to use.[3]

-

Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a full-face respirator with appropriate cartridges (e.g., type P95 or P1 for nuisance exposures; OV/AG/P99 or ABEK-P2 for higher levels) that is tested and approved under government standards like NIOSH or CEN.[3][11]

First Aid Measures

| Exposure Route | First Aid Protocol |

| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Obtain medical aid immediately.[2][3] |

| Skin Contact | Immediately flush skin with running water for at least 15 minutes while removing contaminated clothing and shoes. Obtain medical aid immediately. Wash clothing before reuse.[2] |

| Eye Contact | Immediately flush open eyes with running water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing. Obtain medical aid immediately.[2] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Obtain medical aid immediately.[2][3] |

Accidental Release Measures

In the event of a spill, a clear and logical workflow is essential to ensure safety and minimize environmental contamination.

Caption: Logical workflow for handling a sulfamoyl chloride spill.

Key steps for accidental release:

-

Wear protective equipment and keep unprotected personnel away.[2]

-

Ensure adequate ventilation.[2]

-

Remove all sources of ignition.[3]

-

Prevent the product from entering drains, waterways, or soil.[2][3]

-

Contain the spill and clean it up using an inert absorbent material.[2]

-

Place the absorbed material into a suitable container for disposal.[2]

-

Consult local regulations for proper disposal.[2]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.[2][3]

-

Specific Hazards: During a fire, irritating and highly toxic gases such as hydrogen chloride, nitrogen oxides, and sulfur oxides may be generated by thermal decomposition or combustion.[2]

-

Fire-fighter Protection: Wear a NIOSH-approved self-contained breathing apparatus (SCBA) and full protective gear.[2][3]

Stability and Reactivity

-

Chemical Stability: Stable under recommended storage temperatures and pressures.[2]

-

Conditions to Avoid: Dust generation and exposure to moist air or water.[2][10]

-

Incompatible Materials: Strong oxidizing agents.[2]

-

Hazardous Decomposition Products: Hydrogen chloride, nitrogen oxides, and sulfur oxides.[2]

Disposal Considerations

Dispose of sulfamoyl chloride and its containers in accordance with local, state, and federal regulations.[2][3] The disposal should be handled by an approved waste disposal plant.[2]

This technical guide is intended to provide essential health and safety information for sulfamoyl chloride. It is not a substitute for a comprehensive risk assessment and the user's responsibility to follow all applicable safety guidelines and regulations. Always refer to the most current Safety Data Sheet (SDS) for this product before use.

References

- 1. Sulfamoyl Chloride | 7778-42-9 [chemicalbook.com]

- 2. aksci.com [aksci.com]

- 3. chemicalbook.com [chemicalbook.com]

- 4. Sulfamoyl chloride | 7778-42-9 [sigmaaldrich.com]

- 5. chemscene.com [chemscene.com]

- 6. Chlorosulfamic acid | ClH2NO2S | CID 24499 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. pharmaffiliates.com [pharmaffiliates.com]

- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 9. enamine.enamine.net [enamine.enamine.net]

- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 11. angenechemical.com [angenechemical.com]

An In-depth Technical Guide to the Mechanism of Sulfuryl Chloride Decomposition

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfuryl chloride (SO₂Cl₂) is a versatile reagent utilized in various chemical syntheses, including the production of pharmaceuticals and other fine chemicals. Its utility often stems from its ability to act as a source of chlorine radicals. A thorough understanding of its decomposition mechanism is paramount for controlling reaction outcomes, ensuring safety, and optimizing process parameters. This technical guide provides a comprehensive overview of the thermal decomposition of sulfuryl chloride, detailing its kinetics, mechanism, and the experimental protocols used for its study.

Core Mechanism of Decomposition

The thermal decomposition of sulfuryl chloride in the gas phase is a first-order reaction that proceeds via a free-radical chain mechanism. The overall reaction is the decomposition of sulfuryl chloride into sulfur dioxide and chlorine gas:

SO₂Cl₂(g) → SO₂(g) + Cl₂(g)

This process can be dissected into three key stages: initiation, propagation, and termination.

Initiation

The reaction is initiated by the homolytic cleavage of a sulfur-chlorine bond in a sulfuryl chloride molecule, typically induced by thermal energy. This step generates a chlorosulfonyl radical (SO₂Cl•) and a chlorine radical (Cl•).

SO₂Cl₂ + M → SO₂Cl• + Cl• + M

Where M represents a collision partner that provides the necessary energy for bond breaking.

Propagation

The highly reactive radicals generated during initiation then participate in a series of chain-propagating steps.

-

The chlorosulfonyl radical is unstable and rapidly decomposes to form sulfur dioxide and a chlorine radical:

SO₂Cl• → SO₂ + Cl•

-

The newly formed chlorine radical can then react with another sulfuryl chloride molecule to produce chlorine gas and regenerate the chlorosulfonyl radical:

Cl• + SO₂Cl₂ → Cl₂ + SO₂Cl•

This cycle of reactions continues, propagating the chain reaction.

Termination

The chain reaction is terminated when two radical species combine to form a stable molecule. Several termination pathways are possible:

-

Recombination of two chlorine radicals:

Cl• + Cl• + M → Cl₂ + M

-

Recombination of a chlorine radical and a chlorosulfonyl radical:

Cl• + SO₂Cl• + M → SO₂Cl₂ + M

-

Recombination of two chlorosulfonyl radicals:

SO₂Cl• + SO₂Cl• + M → (SO₂Cl)₂ + M (This is a minor pathway)

The following diagram illustrates the free-radical chain mechanism of sulfuryl chloride decomposition.

Quantitative Kinetic Data

The decomposition of sulfuryl chloride follows first-order kinetics. The rate of decomposition can be expressed by the following rate law:

Rate = k[SO₂Cl₂]

Where:

-

Rate is the rate of the reaction.

-

k is the first-order rate constant.

-

[SO₂Cl₂] is the concentration of sulfuryl chloride.

The temperature dependence of the rate constant is described by the Arrhenius equation:

k = A * exp(-Ea / RT)

Where:

-

A is the pre-exponential factor.

-

Ea is the activation energy.

-

R is the ideal gas constant (8.314 J/mol·K).

-

T is the absolute temperature in Kelvin.

The following table summarizes experimentally determined kinetic parameters for the gas-phase decomposition of sulfuryl chloride.

| Temperature (K) | Rate Constant (k) (s⁻¹) | Activation Energy (Ea) (kJ/mol) | Pre-exponential Factor (A) (s⁻¹) |

| 552.3 | 1.01 x 10⁻⁵ | 208.4 | 2.1 x 10¹⁵ |

| 573.0 | 3.25 x 10⁻⁵ | ||

| 593.0 | 9.58 x 10⁻⁵ | ||

| 623.0 | 5.37 x 10⁻⁴ | ||

| 651.2 | 2.23 x 10⁻³ |

Note: The Activation Energy and Pre-exponential Factor are generally determined from an Arrhenius plot over a range of temperatures.

Experimental Protocols

The study of sulfuryl chloride decomposition kinetics typically involves a gas-phase pyrolysis setup coupled with analytical instrumentation to monitor the concentration of reactants and products over time.

Experimental Workflow

The general workflow for a typical gas-phase decomposition experiment is as follows:

-

Sample Preparation: Pure sulfuryl chloride is vaporized and introduced into a temperature-controlled reactor.

-

Decomposition: The reactor is maintained at a constant, elevated temperature to initiate thermal decomposition.

-

Sampling: At specific time intervals, gas samples are withdrawn from the reactor.

-

Analysis: The composition of the gas samples is analyzed using gas chromatography-mass spectrometry (GC-MS) to determine the concentrations of SO₂Cl₂, SO₂, and Cl₂.

-

Data Analysis: The concentration data as a function of time is used to determine the order of the reaction and the rate constant at that temperature. By repeating the experiment at various temperatures, the activation energy and pre-exponential factor can be determined from an Arrhenius plot.

The following diagram illustrates a typical experimental workflow for studying the gas-phase decomposition of sulfuryl chloride.

Detailed Methodologies

1. Gas-Phase Pyrolysis Reactor:

-

Apparatus: A static or flow reactor made of an inert material such as quartz is typically used. The reactor is housed in a furnace with precise temperature control (±0.1 K).

-

Procedure:

-

The reactor is evacuated to a high vacuum to remove any residual gases.

-

A known pressure of sulfuryl chloride vapor is introduced into the reactor.

-

The reactor is rapidly heated to the desired decomposition temperature.

-

The total pressure in the reactor can be monitored over time using a pressure transducer, as the decomposition of one mole of SO₂Cl₂ produces two moles of gaseous products.

-

2. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

-

Gas Chromatography (GC):

-

Column: A packed column, such as one with a Porapak Q or a similar porous polymer stationary phase, is suitable for separating SO₂Cl₂, SO₂, and Cl₂.

-

Carrier Gas: Helium is a common carrier gas.

-

Temperature Program: An isothermal or temperature-programmed method can be used. A typical starting temperature would be around 70°C, holding for a few minutes, followed by a ramp to a higher temperature if necessary to elute all components.

-

Detector: A thermal conductivity detector (TCD) can be used for quantification.

-

-

Mass Spectrometry (MS):

-

Ionization: Electron ionization (EI) at 70 eV is standard.

-

Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer can be used.

-

Detection: The mass spectrometer is set to scan a mass range that includes the molecular ions and characteristic fragment ions of the compounds of interest (e.g., m/z for SO₂Cl₂: 134, 99; for SO₂: 64, 48; for Cl₂: 70, 35).

-

Conclusion

The decomposition of sulfuryl chloride is a well-characterized, first-order process that proceeds through a free-radical chain mechanism. A comprehensive understanding of this mechanism, supported by robust kinetic data and detailed experimental protocols, is essential for its effective and safe application in chemical synthesis. The information presented in this guide provides a solid foundation for researchers, scientists, and drug development professionals working with this important reagent.

Sulfamoyl Chloride: A Technical Guide to Stability and Storage

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfamoyl chloride (H₂NSO₂Cl) is a highly reactive chemical intermediate pivotal in the synthesis of a wide array of pharmaceuticals, including sulfonamides, diuretics, and anticonvulsants. Its utility is intrinsically linked to its reactivity, which also dictates its inherent instability. Understanding the stability profile and requisite storage conditions of sulfamoyl chloride is paramount to ensure its quality, prevent degradation, and guarantee the safety of laboratory personnel. This technical guide provides an in-depth overview of the stability of sulfamoyl chloride, its decomposition pathways, recommended storage conditions, and detailed experimental protocols for its stability assessment.

Physicochemical Properties

A summary of the key physicochemical properties of sulfamoyl chloride is presented in the table below.

| Property | Value | Reference |

| CAS Number | 7778-42-9 | [1] |

| Molecular Formula | ClH₂NO₂S | [1] |

| Molecular Weight | 115.54 g/mol | [1] |

| Appearance | White to off-white solid | [2] |

| Melting Point | 40-41 °C | [1] |

| Boiling Point | 100-105 °C at 4 Torr | [1] |

| Solubility | Slightly soluble in Chloroform and DMSO | [3] |

Stability Profile and Decomposition Pathways

Sulfamoyl chloride is stable when stored under the recommended conditions.[4] However, it is highly susceptible to degradation, primarily through hydrolysis. It is classified as moisture-sensitive and hygroscopic.[3]

Hydrolysis

The primary degradation pathway for sulfamoyl chloride is hydrolysis, which occurs upon contact with water. The reaction proceeds via a nucleophilic substitution mechanism, with studies on analogous compounds like dimethylsulfamoyl chloride suggesting an Sₙ1 pathway.[5] The hydrolysis of sulfamoyl chloride yields sulfamic acid and hydrochloric acid. In aqueous solutions, these products can further dissociate to form sulfate and chloride ions.

The hazardous decomposition products upon contact with water or upon thermal decomposition include hydrogen chloride, nitrogen oxides, and sulfur oxides.[4]

Figure 1: Proposed Sₙ1 hydrolysis pathway of sulfamoyl chloride.

Thermal Decomposition

Recommended Storage Conditions

To maintain the integrity and purity of sulfamoyl chloride, strict adherence to the following storage conditions is essential. These recommendations are consistently cited across various chemical suppliers.[2][6][7]

| Parameter | Recommendation | Rationale |

| Temperature | -20°C (in a freezer) | Minimizes thermal degradation and slows down potential hydrolytic decomposition. |

| Atmosphere | Inert atmosphere (e.g., Nitrogen or Argon) | Prevents contact with atmospheric moisture. |

| Container | Tightly sealed container | Prevents ingress of moisture and air. |

| Environment | Dry, cool, and well-ventilated area | General safety precaution for storing reactive chemicals. |

| Light | Keep in a dark place | Protects from potential photolytic degradation. |

| Incompatibilities | Away from strong oxidizing agents and moisture/water | Prevents hazardous reactions and degradation. |

Experimental Protocols for Stability Assessment

A comprehensive stability testing program for sulfamoyl chloride should be designed to evaluate its susceptibility to various environmental factors. The following protocols are based on established guidelines for forced degradation studies, such as those from the International Council for Harmonisation (ICH).[8]

Forced Degradation (Stress Testing) Workflow

Forced degradation studies are crucial for identifying potential degradation products and understanding the intrinsic stability of the molecule.

Figure 2: Experimental workflow for forced degradation studies of sulfamoyl chloride.

Methodology for Stress Conditions

-

Hydrolytic Degradation:

-

Prepare solutions of sulfamoyl chloride in acidic (e.g., 0.1 M HCl), basic (e.g., 0.1 M NaOH), and neutral (water) conditions. Due to the high reactivity with water, a co-solvent like acetonitrile may be necessary.

-

Incubate the solutions at a controlled temperature (e.g., 40°C).

-

Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours).

-

Neutralize the aliquots from acidic and basic conditions before analysis.

-

Analyze the samples to determine the extent of degradation.

-

-

Oxidative Degradation:

-

Prepare a solution of sulfamoyl chloride and expose it to an oxidizing agent (e.g., 3% hydrogen peroxide).

-

Maintain the solution at room temperature or a slightly elevated temperature.

-

Collect samples at various time intervals.

-

Analyze the samples for degradation.

-

-

Thermal Degradation:

-

Store solid sulfamoyl chloride in a controlled temperature chamber at elevated temperatures (e.g., 40°C, 50°C, 60°C).

-

To assess the effect of humidity, parallel studies can be conducted at controlled relative humidity (e.g., 75% RH).

-

Analyze samples at predetermined time points to monitor for degradation.

-

Analytical Methodologies for Stability Monitoring

A stability-indicating analytical method is essential to separate and quantify the intact sulfamoyl chloride from its degradation products.

-

High-Performance Liquid Chromatography (HPLC):

-

A reverse-phase HPLC method with UV detection can be developed to quantify sulfamoyl chloride. Due to its reactivity, derivatization might be necessary for stable analysis.[9]

-

Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of water (with a modifier like trifluoroacetic acid) and acetonitrile is a common starting point.

-

Detection: UV detector at a wavelength where sulfamoyl chloride or its derivative absorbs.

-

Validation: The method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.

-

-

Ion Chromatography (IC):

-

Gas Chromatography-Mass Spectrometry (GC-MS):

-

GC-MS can be used for the analysis of sulfonyl chlorides, often after derivatization to more thermally stable compounds like sulfonamides, to prevent degradation in the injector.[11]

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Titrimetry:

-

Titrimetric methods can be employed for the determination of sulfonyl chlorides. For instance, reaction with a thiol followed by titration of the resulting sulfonic acid or the excess thiol.[13]

-

Summary of Stability and Storage Recommendations

| Aspect | Key Considerations |

| Chemical Stability | Stable under recommended storage conditions; highly reactive and prone to degradation. |

| Primary Degradation Pathway | Hydrolysis in the presence of moisture. |

| Hazardous Decomposition Products | Hydrogen chloride, nitrogen oxides, sulfur oxides. |

| Optimal Storage Temperature | -20°C. |

| Critical Storage Factors | Exclusion of moisture and air (inert atmosphere, tightly sealed container). |

| Incompatible Materials | Strong oxidizing agents, water/moisture. |

| Stability Assessment | Forced degradation studies (hydrolysis, oxidation, thermal) are recommended. |

| Analytical Monitoring | A combination of HPLC (for parent compound), IC (for ionic degradants), and spectroscopic methods (for structural elucidation) is advised. |

Conclusion

Sulfamoyl chloride is a valuable but sensitive reagent. Its stability is critically dependent on stringent storage conditions, primarily low temperature and the exclusion of moisture. A thorough understanding of its degradation pathways and the implementation of robust stability testing protocols are essential for ensuring its quality and for the successful development of pharmaceuticals. The methodologies outlined in this guide provide a framework for the proper handling, storage, and stability assessment of sulfamoyl chloride, thereby supporting its effective and safe use in research and drug development.

References

- 1. Sulfamoyl Chloride | 7778-42-9 [chemicalbook.com]

- 2. Synthetic methodology for the preparation of N-hydroxysulfamides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Sulfate and Chloride detection using ion chromatography [sedgeochem.uni-bremen.de]

- 5. cdnsciencepub.com [cdnsciencepub.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. qasac-americas.org [qasac-americas.org]

- 8. Sulfamoyl Chloride(7778-42-9) 1H NMR spectrum [chemicalbook.com]

- 9. CN109298092B - HPLC method for detecting content of methylsulfonyl chloride in industrial waste liquid - Google Patents [patents.google.com]

- 10. documents.thermofisher.com [documents.thermofisher.com]

- 11. Analysis of chlorinated, sulfochlorinated and sulfonamide derivatives of n-tetradecane by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 13. nopr.niscpr.res.in [nopr.niscpr.res.in]

The Direct Conversion of Thiols to Sulfonyl Chlorides: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The synthesis of sulfonyl chlorides from thiols is a fundamental transformation in organic chemistry, providing critical intermediates for the preparation of a wide array of functional groups, including sulfonamides, sulfonate esters, and sulfones. These motifs are prevalent in pharmaceuticals, agrochemicals, and materials science. This technical guide provides a comprehensive overview of modern methodologies for the direct conversion of thiols to sulfonyl chlorides, with a focus on experimental protocols, quantitative data, and reaction mechanisms.

Core Methodologies and Comparative Analysis

Several methods have been developed for the oxidative chlorination of thiols to sulfonyl chlorides. The choice of method often depends on the substrate scope, functional group tolerance, reaction conditions, and scalability. Below is a summary of the most effective and commonly employed methods.

| Method | Reagents | Typical Reaction Time | Typical Yield (%) | Key Advantages |

| Method 1 | H₂O₂ / SOCl₂ | 1-10 minutes | 90-97% | Extremely fast, high yielding, inexpensive reagents.[1][2][3] |

| Method 2 | H₂O₂ / ZrCl₄ | ~1 minute | up to 98% | Very fast, high yielding, mild conditions.[4][5] |

| Method 3 | H₂O₂ / TMSCl | Not specified | "Excellent" | Low cost, easy product separation.[6] |

| Method 4 | N-Chlorosuccinimide (NCS) / HCl | Not specified | "Good" | Utilizes a common and readily available N-halo reagent.[4][7] |

| Method 5 | Nitrate Salt / TMSCl | Not specified | "Excellent" | Mild and efficient for both thiols and disulfides.[4] |

| Method 6 | HNO₃ / HCl / O₂ (Flow) | Continuous | 70-81% | Metal-free, sustainable, suitable for scale-up.[8][9][10] |

| Method 7 | SO₂Cl₂ / Metal Nitrate | Not specified | "Excellent" | One-pot synthesis under mild conditions.[11] |

Experimental Protocols

Method 1: Oxidative Chlorination of Thiols using Hydrogen Peroxide and Thionyl Chloride[2][12]

This method is highly efficient for the direct conversion of a wide range of thiol derivatives to their corresponding sulfonyl chlorides.[1][2]

Materials:

-

Thiol (2 mmol)

-

30% Hydrogen Peroxide (H₂O₂) (6 mmol, 0.6 mL)

-

Thionyl Chloride (SOCl₂) (2 mmol, 0.14 mL)

-

Acetonitrile (CH₃CN)

-

Ethyl Acetate (EtOAc)

-

Water (H₂O)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

In a suitable reaction vessel, a mixture of the thiol (2 mmol), 30% H₂O₂ (6 mmol, 0.6 mL), and SOCl₂ (2 mmol, 0.14 mL) is stirred in acetonitrile at 25 °C.[2][12]

-

The reaction progress is monitored by Thin Layer Chromatography (TLC).

-

Upon completion of the reaction, the mixture is quenched by the addition of water (10 mL).[12]

-

The product is extracted with ethyl acetate (4 x 5 mL).[12]

-

The combined organic layers are dried over anhydrous MgSO₄.[12]

-

The solvent is removed under reduced pressure to yield the analytically pure sulfonyl chloride.[12]

Reaction Mechanisms and Workflows

The direct conversion of thiols to sulfonyl chlorides is a complex oxidative process. The following diagrams illustrate a generalized workflow and a plausible mechanistic pathway for the highly efficient H₂O₂/SOCl₂ system.

Caption: General experimental workflow for the synthesis of sulfonyl chlorides from thiols.

The mechanism for the H₂O₂/SOCl₂ mediated conversion of thiols to sulfonyl chlorides is believed to proceed through a disulfide intermediate.[1][12]

Caption: Plausible reaction pathway for the H₂O₂/SOCl₂ mediated synthesis of sulfonyl chlorides.

Applications in Drug Development

Sulfonyl chlorides are pivotal precursors in the synthesis of sulfonamides, a class of compounds with a broad spectrum of biological activities, including antibacterial, diuretic, and anticancer properties. The ability to efficiently synthesize diverse sulfonyl chlorides from readily available thiols is therefore of paramount importance in drug discovery and development. The methodologies presented herein offer rapid, high-yielding, and often environmentally benign routes to these valuable intermediates.[3][6] The development of one-pot procedures for the synthesis of sulfonamides directly from thiols further streamlines the drug discovery process.[1][2]

References

- 1. Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides [organic-chemistry.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. Sulfonyl chloride synthesis by oxidation [organic-chemistry.org]

- 5. A Novel, Practical Synthesis of Sulfonyl Chlorides from Thiol and Disulfide Derivatives [organic-chemistry.org]

- 6. tandfonline.com [tandfonline.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Preparation of Sulfonyl Chlorides by Oxidative Chlorination of Thiols and Disulfides using HNO3/HCl/O2 in a Flow Reactor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. academic.oup.com [academic.oup.com]

- 12. pubs.acs.org [pubs.acs.org]

A Technical Guide to the Oxidative Chlorination for Sulfonyl Chloride Synthesis: Methods, Mechanisms, and Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of oxidative chlorination as a pivotal method for the synthesis of sulfonyl chlorides. Sulfonyl chlorides are crucial intermediates in organic synthesis, particularly in the development of pharmaceuticals, due to their role in forming sulfonamides and other sulfur-containing functionalities.[1][2] This document details various synthetic protocols, presents quantitative data for comparative analysis, and elucidates the underlying reaction mechanisms.

Core Synthetic Methodologies

The synthesis of sulfonyl chlorides via oxidative chlorination can be achieved through a variety of reagent systems, each with its own advantages concerning yield, reaction time, and substrate scope. Key methodologies are summarized below.

Hydrogen Peroxide and Zirconium Tetrachloride (H₂O₂/ZrCl₄)

A highly efficient and rapid method for the direct conversion of thiols and disulfides to their corresponding sulfonyl chlorides involves the use of hydrogen peroxide in the presence of zirconium tetrachloride.[3][4] This method is lauded for its excellent yields, remarkably short reaction times (often within a minute), and mild reaction conditions at room temperature.[3][5] The process is also environmentally benign, with water being the primary byproduct.[3]

Experimental Protocol: Synthesis of 4-Bromobenzenesulfonyl chloride from 4-Bromothiophenol [4]

-

To a solution of 4-bromothiophenol (1 mmol) in acetonitrile (5 mL), add 30% hydrogen peroxide (2 mmol).

-

Add zirconium tetrachloride (1 mmol) to the mixture.

-

Stir the reaction mixture at room temperature for 1 minute.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with the addition of water.

-

Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to afford the crude product.

-

Purify the crude product by recrystallization or column chromatography to yield the pure 4-bromobenzenesulfonyl chloride.

Quantitative Data for H₂O₂/ZrCl₄ Mediated Synthesis of Sulfonyl Chlorides from Thiols and Disulfides [4]

| Entry | Substrate | Product | Time (min) | Yield (%) |

| 1 | 4-Bromothiophenol | 4-Bromobenzenesulfonyl chloride | 1 | 98 |

| 2 | 4-Chlorothiophenol | 4-Chlorobenzenesulfonyl chloride | 1 | 97 |

| 3 | Thiophenol | Benzenesulfonyl chloride | 1 | 95 |

| 4 | 4-Methylthiophenol | Toluene-4-sulfonyl chloride | 1 | 96 |

| 5 | 2-Naphthalenethiol | Naphthalene-2-sulfonyl chloride | 2 | 94 |

| 6 | Benzyl mercaptan | Phenylmethanesulfonyl chloride | 2 | 92 |

| 7 | Diphenyl disulfide | Benzenesulfonyl chloride | 1 | 96 |

| 8 | Bis(4-chlorophenyl) disulfide | 4-Chlorobenzenesulfonyl chloride | 1 | 98 |

N-Chlorosuccinimide (NCS) Based Methods

N-Chlorosuccinimide (NCS) serves as a mild and effective reagent for the oxidative chlorination of various sulfur compounds, including thiols, thioacetates, and thiocarbamates, to afford sulfonyl chlorides in good to excellent yields.[6][7] The use of NCS avoids the harsh and hazardous conditions associated with reagents like chlorine gas.[7] The reaction is typically carried out in the presence of an acid, such as dilute hydrochloric acid, in a suitable solvent system like aqueous acetonitrile.[7]

Experimental Protocol: Synthesis of a Sulfonyl Chloride from a Thiol Derivative using NCS [7][8]

-